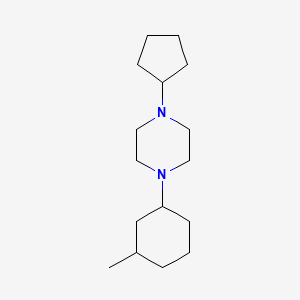![molecular formula C15H30N2O B10887530 4-[1-(Butan-2-yl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10887530.png)
4-[1-(Butan-2-yl)piperidin-4-yl]-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(SEC-BUTYL)-4-PIPERIDYL]-2,6-DIMETHYLMORPHOLINE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse pharmacological activities. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(SEC-BUTYL)-4-PIPERIDYL]-2,6-DIMETHYLMORPHOLINE typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with sec-butyl halides under basic conditions, followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle the specific reaction conditions. The process includes purification steps such as distillation or recrystallization to ensure the compound’s purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, nucleophiles like hydroxyl or amino groups.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[1-(SEC-BUTYL)-4-PIPERIDYL]-2,6-DIMETHYLMORPHOLINE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 4-[1-(SEC-BUTYL)-4-PIPERIDYL]-2,6-DIMETHYLMORPHOLINE involves its interaction with specific molecular targets in biological systems. The compound is known to bind to receptors in the central nervous system, modulating neurotransmitter release and affecting signal transduction pathways. This interaction can lead to various pharmacological effects, including analgesic and anti-inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
- 4-[1-(SEC-BUTYL)-4-PIPERIDYL]-2,6-DIMETHYLMORPHOLINE shares structural similarities with other piperidine derivatives such as 4-[1-(SEC-BUTYL)-4-PIPERIDYL]-2,6-DIMETHYLPYRROLIDINE and 4-[1-(SEC-BUTYL)-4-PIPERIDYL]-2,6-DIMETHYLPIPERAZINE.
Uniqueness:
- The presence of the morpholine ring in 4-[1-(SEC-BUTYL)-4-PIPERIDYL]-2,6-DIMETHYLMORPHOLINE distinguishes it from other piperidine derivatives, providing unique pharmacological properties and potential applications.
This detailed overview provides a comprehensive understanding of 4-[1-(SEC-BUTYL)-4-PIPERIDYL]-2,6-DIMETHYLMORPHOLINE, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C15H30N2O |
|---|---|
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
4-(1-butan-2-ylpiperidin-4-yl)-2,6-dimethylmorpholine |
InChI |
InChI=1S/C15H30N2O/c1-5-12(2)16-8-6-15(7-9-16)17-10-13(3)18-14(4)11-17/h12-15H,5-11H2,1-4H3 |
InChI-Schlüssel |
ZIGZSNQDEOYGCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1CCC(CC1)N2CC(OC(C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B10887457.png)
![methyl 4-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B10887465.png)

![N-(5-chloropyridin-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B10887481.png)
![N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-methylbenzamide](/img/structure/B10887487.png)

![2-(3-Nitrophenyl)-2-oxoethyl 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B10887504.png)

![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887523.png)
![4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazole](/img/structure/B10887526.png)

![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}-4-phenylpiperazine](/img/structure/B10887532.png)
![1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine](/img/structure/B10887543.png)
